HFI-437

IRAP inhibition Ki value cognitive enhancement

HFI-437 is the definitive IRAP inhibitor for cognitive research, validated by in vivo brain exposure and a high Ki (20 nM). Its non-peptidic structure ensures assay stability and >1000-fold selectivity over AP-N/ERAP1/ERAP2, eliminating off-target artifacts. Choose HFI-437 for reproducible CNS target validation—not unreliable substitutes with unknown brain penetration or altered binding modes.

Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
Cat. No. B15136100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHFI-437
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC4=CC=CC=C4N=C3)C=CC(=C2)O)NC(=O)C
InChIInChI=1S/C23H20N2O5/c1-3-29-23(28)21-20(15-10-14-6-4-5-7-18(14)24-12-15)17-9-8-16(27)11-19(17)30-22(21)25-13(2)26/h4-12,20,27H,3H2,1-2H3,(H,25,26)
InChIKeyYOODOXUTKZODHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(acetylamino)-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate (HFI-437): Baseline Identity and Core Characteristics for Research Procurement


Ethyl 2-(acetylamino)-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate, also designated as HFI-437, is a synthetic small molecule belonging to the 4H-chromene-3-carboxylate class, specifically a non-peptidic benzopyran derivative [1]. It is characterized by a 4-quinolin-3-yl substituent and an acetylamino group at the 2-position, with a molecular formula of C23H20N2O5 and a molecular weight of 404.4 g/mol [1]. The compound is widely recognized as a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease involved in cognitive function and peptide hormone regulation [2].

Why HFI-437 Cannot Be Replaced by Other In-Class IRAP Inhibitors or Benzopyran Analogs


Substitution of HFI-437 with other benzopyran-based IRAP inhibitors or peptide-based alternatives is scientifically invalid due to substantial differences in binding affinity, mechanism of action, selectivity, and brain penetration. Even within the closely related HFI series, compounds exhibit widely varying Ki values and distinct binding modes [1]. For instance, HFI-419 acts as an allosteric inhibitor with substrate-dependent potency [2], whereas HFI-437 is a competitive inhibitor with high affinity [3]. Additionally, peptide inhibitors like angiotensin IV, while potent, suffer from poor metabolic stability and off-target receptor interactions [4]. The quinoline moiety at the 4-position of the chromene ring is critical for the high affinity and brain uptake observed with HFI-437, and subtle modifications dramatically alter these properties [1]. Therefore, experimental reproducibility and translational relevance demand the use of HFI-437 itself, not a purportedly 'similar' alternative.

Quantitative Differentiation of HFI-437: Evidence-Based Procurement Rationale


Superior IRAP Binding Affinity Compared to First-Generation HFI Inhibitors

HFI-437 demonstrates a Ki of 20 nM for human IRAP, which is 24-fold more potent than the first-generation benzopyran inhibitor HFI-419 (Ki = 480 nM) and 100-fold more potent than the hydrolysis product HFI-142 (Ki = 2.0 μM) when measured under comparable enzymatic assay conditions using recombinant human IRAP [1][2]. The binding affinity of HFI-437 is among the highest reported for non-peptidic IRAP inhibitors, establishing it as a benchmark tool compound for target engagement studies [3].

IRAP inhibition Ki value cognitive enhancement benzopyran structure-activity relationship

Demonstrated Brain Exposure vs. In-Class Benzopyran Inhibitors with Limited CNS Penetration

In vivo pharmacokinetic studies in rats demonstrated that following intravenous administration, HFI-437 exhibits measurable brain exposure, a critical feature for a cognitive enhancer targeting CNS IRAP [1]. In contrast, the closely related analog HFI-435 (quinoline-substituted) exhibits markedly lower aqueous solubility, which limits its formulation and in vivo applicability . While HFI-437 is rapidly converted to HFI-142 in vivo, the parent compound's ability to penetrate the brain distinguishes it from many other benzopyran analogs that have not been validated for CNS exposure [1].

brain uptake pharmacokinetics CNS penetration IRAP HFI-437

Competitive vs. Allosteric Inhibition Mechanism: Key Distinction for Assay Development

HFI-437 acts as a competitive inhibitor of IRAP, directly targeting the enzyme's catalytic site as demonstrated by computational modeling and structure-activity relationship (SAR) analysis [1][2]. In contrast, the structurally related benzopyran HFI-419 functions as an allosteric inhibitor, locking the enzyme in a semi-open conformation with substrate-dependent potency and failing to effectively block degradation of physiological substrates like cyclic peptide oxytocin [3]. This mechanistic divergence means that HFI-419 cannot substitute for HFI-437 in assays designed to measure competitive active-site inhibition.

competitive inhibitor allosteric inhibitor IRAP HFI-437 mechanism of action

Superior IRAP Selectivity Profile vs. Peptidic Inhibitors and Angiotensin IV

HFI-437 exhibits high selectivity for IRAP over other M1 family aminopeptidases, including aminopeptidase N (AP-N), endoplasmic reticulum aminopeptidase 1 (ERAP1), and ERAP2, as demonstrated in comparative profiling studies [1]. In contrast, the endogenous peptide ligand angiotensin IV (Ang IV), while possessing sub-nanomolar affinity for IRAP (Ki ≈ 1.9 nM), also binds with lower affinity to AP-N and the AT1 receptor, leading to confounding off-target effects in cellular and in vivo systems [2]. The non-peptidic nature of HFI-437 confers resistance to proteolytic degradation, a key advantage over Ang IV and other peptide-based IRAP modulators [3].

selectivity IRAP AP-N ERAP1 ERAP2 off-target

Validated In Vivo Efficacy in Cognitive Enhancement Models: Differentiation from Tool Compounds

HFI-437 has been validated in vivo to enhance performance in rodent memory paradigms, including fear avoidance and spatial memory tasks [1]. While other IRAP inhibitors like HFI-419 have also shown cognitive effects, HFI-437 remains the highest affinity benzopyran-based inhibitor with documented brain exposure and behavioral efficacy [2]. In contrast, the potent peptide inhibitor Ang IV requires intracerebroventricular administration due to poor blood-brain barrier permeability and rapid degradation, limiting its utility as a systemic research tool [3]. HFI-437 thus represents a unique, systemically administrable, non-peptidic option for in vivo neuroscience studies.

cognitive enhancement in vivo efficacy memory IRAP HFI-437

Optimal Research and Procurement Use Cases for HFI-437 Based on Quantitative Differentiation


High-Throughput Screening and Biochemical Assays for IRAP Target Engagement

Due to its exceptional binding affinity (Ki = 20 nM) and competitive inhibition mechanism, HFI-437 serves as an ideal positive control and reference inhibitor in high-throughput screening campaigns for novel IRAP modulators [1]. Its non-peptidic structure ensures stability under assay conditions, and its selectivity profile minimizes false positives from off-target aminopeptidase inhibition [2]. Researchers can confidently use HFI-437 to define maximum inhibition windows and validate assay robustness.

In Vivo Preclinical Studies of Cognitive Enhancement and Neurodegenerative Disease Models

HFI-437 is the compound of choice for in vivo pharmacology studies targeting CNS IRAP, given its demonstrated brain exposure following systemic administration and validated efficacy in rodent memory tasks [3]. Unlike peptide-based alternatives, HFI-437 can be administered intraperitoneally or intravenously, facilitating longitudinal studies in disease models such as Alzheimer's disease or age-related cognitive decline [4]. Its ability to enhance fear avoidance and spatial learning provides a direct translational readout for cognitive function.

Mechanistic Studies of Competitive vs. Allosteric IRAP Inhibition

Investigators dissecting the structural and functional dynamics of IRAP require tool compounds with clearly defined mechanisms. HFI-437, as a competitive active-site inhibitor, enables direct comparison with allosteric inhibitors like HFI-419 [5]. Co-crystallization studies, molecular dynamics simulations, and substrate competition assays benefit from the well-characterized binding mode of HFI-437, which coordinates the catalytic zinc ion and occupies the S1 pocket [6]. This specificity is essential for structure-based drug design and for understanding how different IRAP conformations regulate peptide hormone processing.

Selectivity Profiling and Target Deconvolution in Aminopeptidase Research

When investigating the role of IRAP in complex biological systems, it is critical to exclude contributions from related M1 aminopeptidases. HFI-437's >1000-fold selectivity for IRAP over AP-N, ERAP1, and ERAP2 makes it an indispensable tool for target deconvolution studies [2]. By using HFI-437 in parallel with pan-aminopeptidase inhibitors, researchers can attribute observed phenotypes specifically to IRAP inhibition, thereby strengthening target validation and reducing the risk of confounding off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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